2-(dimethylamino)-4-oxo-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-8(4H)-carbodithioic acid
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Overview
Description
2-(DIMETHYLAMINO)-4-OXO-4H,6H,7H,8H-IMIDAZO[1,2-A][1,3,5]TRIAZINE-8-CARBODITHIOIC ACID is a complex heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIMETHYLAMINO)-4-OXO-4H,6H,7H,8H-IMIDAZO[1,2-A][1,3,5]TRIAZINE-8-CARBODITHIOIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,4-diamino-1,3,5-triazine with dimethylamine and carbon disulfide under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(DIMETHYLAMINO)-4-OXO-4H,6H,7H,8H-IMIDAZO[1,2-A][1,3,5]TRIAZINE-8-CARBODITHIOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(DIMETHYLAMINO)-4-OXO-4H,6H,7H,8H-IMIDAZO[1,2-A][1,3,5]TRIAZINE-8-CARBODITHIOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-(DIMETHYLAMINO)-4-OXO-4H,6H,7H,8H-IMIDAZO[1,2-A][1,3,5]TRIAZINE-8-CARBODITHIOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-1,3,5-triazine: A precursor in the synthesis of the target compound.
Altretamine: A triazine derivative with antineoplastic properties.
Hexamethylmelamine: Another triazine compound used in cancer treatment.
Uniqueness
2-(DIMETHYLAMINO)-4-OXO-4H,6H,7H,8H-IMIDAZO[1,2-A][1,3,5]TRIAZINE-8-CARBODITHIOIC ACID stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a versatile compound in scientific research.
Properties
Molecular Formula |
C8H11N5OS2 |
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Molecular Weight |
257.3 g/mol |
IUPAC Name |
2-(dimethylamino)-4-oxo-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-8-carbodithioic acid |
InChI |
InChI=1S/C8H11N5OS2/c1-11(2)5-9-6-12(7(14)10-5)3-4-13(6)8(15)16/h3-4H2,1-2H3,(H,15,16) |
InChI Key |
DSGPQBSFHAHPJF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=O)N2CCN(C2=N1)C(=S)S |
Origin of Product |
United States |
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